

2-Chloroethyl 3-oxobutanoate: Structural Chemistry, Synthesis, and Applications in Drug Development

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Compound of Interest

Compound Name:	2-Chloroethyl 3-oxobutanoate
CAS No.:	54527-68-3
Cat. No.:	B1616923

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Executive Summary

2-Chloroethyl 3-oxobutanoate (CAS 54527-68-3), commonly referred to in the literature as 2-chloroethyl acetoacetate, is a highly versatile, bifunctional building block in organic synthesis[1]. Featuring both a reactive

-keto ester moiety and a terminal alkyl chloride, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. Its most notable application is in the generation of 1,4-dihydropyridines (e.g., highly lipophilic calcium channel blockers) and substituted thiazoles. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic utility, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Structural Chemistry & Physicochemical Profiling

The structural formula of **2-chloroethyl 3-oxobutanoate** (

) consists of an acetoacetate backbone esterified with a 2-chloroethyl group[1]. The

-keto ester functionality exists in a dynamic keto-enol tautomeric equilibrium. This equilibrium is highly solvent-dependent and dictates the molecule's reactivity in nucleophilic additions and Knoevenagel condensations. Meanwhile, the terminal chlorine atom provides a secondary site for orthogonal functionalization via nucleophilic aliphatic substitution (

), allowing researchers to append various pharmacophores without disrupting the core ester linkage.

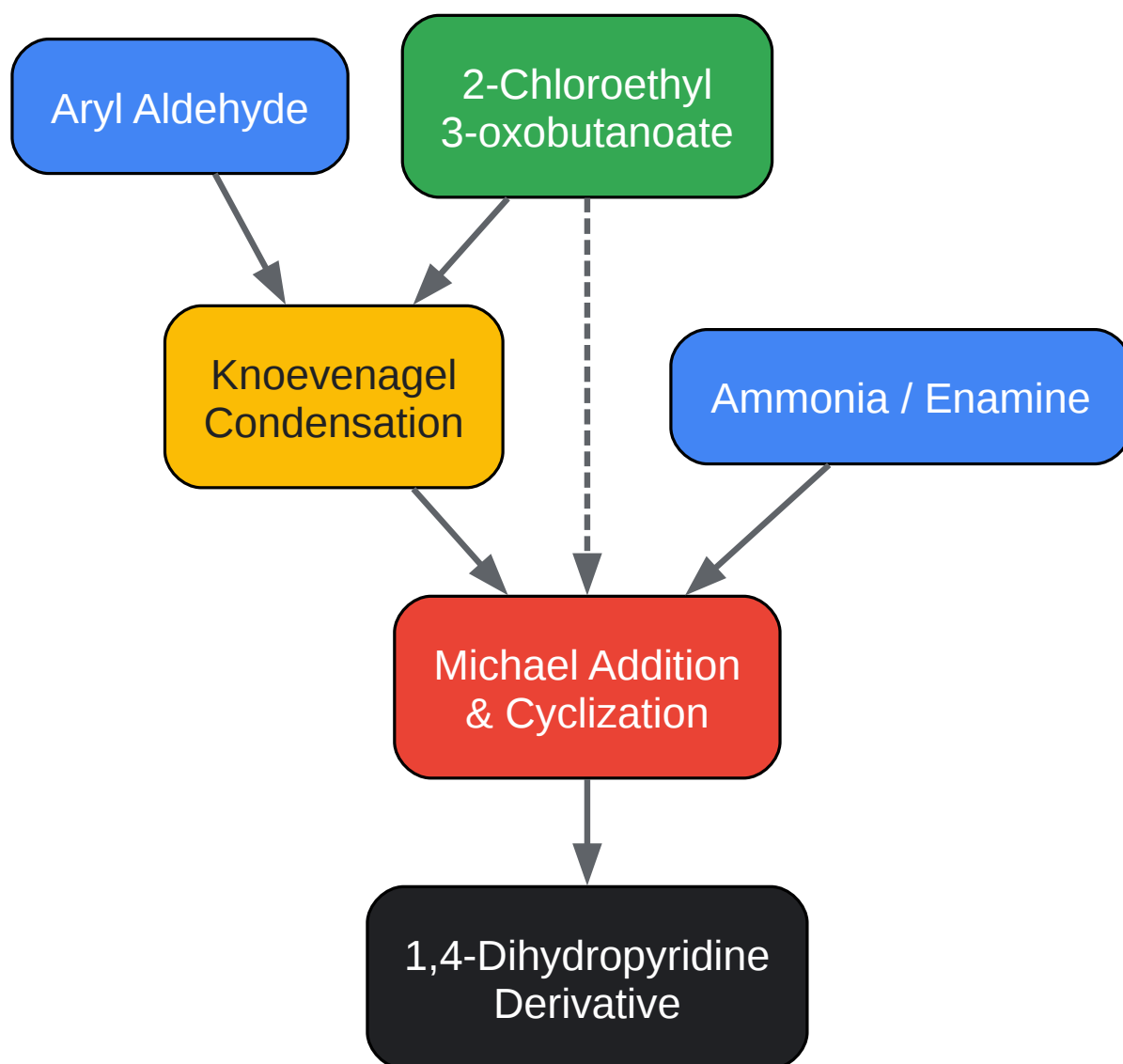
Table 1: Physicochemical Properties of **2-Chloroethyl 3-oxobutanoate**

Property	Value	Source
IUPAC Name	2-chloroethyl 3-oxobutanoate	PubChem[1]
Molecular Formula		PubChem[1]
Molecular Weight	164.59 g/mol	PubChem[1]
Density	1.2055 g/cm ³	ChemicalBook[2]
Boiling Point	~231.44 °C	ChemicalBook[2]
Refractive Index	1.4430	ChemicalBook[2]

Mechanistic Role in Organic Synthesis

Hantzsch 1,4-Dihydropyridine Synthesis

The primary pharmaceutical application of **2-chloroethyl 3-oxobutanoate** is in the modified Hantzsch synthesis[3]. It reacts with an aryl aldehyde and an enamine (or ammonia source) to form 1,4-dihydropyridines. The retention of the 2-chloroethyl ester allows for subsequent tuning of the drug's lipophilicity and pharmacokinetic profile. This specific synthetic strategy is heavily employed in the development of ultra-short-acting vasodilators, where the ester linkage is designed to be rapidly hydrolyzed by plasma esterases.



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Mechanistic pathway of Hantzsch 1,4-dihydropyridine synthesis utilizing the target ester.

Thiazole Scaffold Generation

Beyond dihydropyridines, the

-keto ester can be condensed directly with thioamides or modified to yield highly substituted thiazoles. Recent pharmacological studies have demonstrated that phenylazetidone-integrated thiazole derivatives synthesized via 2-chloroethyl acetoacetate exhibit promising antimicrobial and anti-inflammatory action, specifically against resistant bacterial strains.

Experimental Methodologies (Self-Validating Protocols)

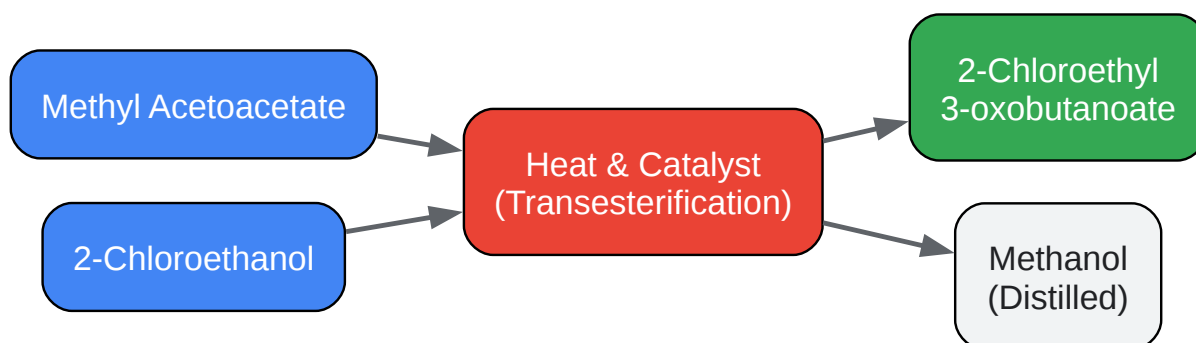
As an application scientist, it is critical to design protocols that are self-validating. A self-validating system ensures that the physical or chemical changes observed during the procedure inherently confirm the success of the step without requiring immediate offline analysis.

Protocol A: Synthesis of 2-Chloroethyl 3-oxobutanoate via Transesterification

Objective: Synthesize the target compound via the transesterification of methyl acetoacetate with 2-chloroethanol. **Causality:** The equilibrium of this reversible reaction is driven forward by the continuous removal of methanol. By exploiting the boiling point differential between methanol (64.7 °C) and the other reagents, Le Chatelier's principle forces the reaction to completion. **Step-by-Step Methodology:**

- **Setup:** Equip a round-bottom flask with a fractional distillation column, thermometer, and receiving flask.
- **Reagents:** Combine 1.0 equivalent of methyl acetoacetate with 1.2 equivalents of 2-chloroethanol. Add a catalytic amount of a Lewis acid or base (e.g., sodium acetate).
- **Heating:** Heat the mixture to 110–120 °C.
- **Self-Validating Check:** Monitor the overhead vapor temperature. The temperature will stabilize at ~65 °C, indicating the active distillation of methanol. The reaction is self-validating: once the overhead temperature drops significantly below 65 °C or begins to rise toward the boiling point of 2-chloroethanol (129 °C), it physically confirms that methanol evolution has ceased and the transesterification is complete.

- Purification: Perform fractional distillation under reduced pressure to isolate **2-chloroethyl 3-oxobutanoate** as a colorless to light yellow liquid[2].



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Workflow for the transesterification synthesis of **2-chloroethyl 3-oxobutanoate**.

Protocol B: Application in Knoevenagel Condensation (Intermediate for Dihydropyridines)

Objective: Synthesize 2-chloroethyl 2-(2-nitrobenzylidene)acetoacetate[3]. Causality: The active methylene group of **2-chloroethyl 3-oxobutanoate** undergoes nucleophilic attack on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent dehydration forms a stable

-unsaturated system, preparing the molecule for a subsequent Michael addition. Step-by-Step Methodology:

- Reagents: Mix 2-nitrobenzaldehyde (4.536 g) and 2-chloroethyl acetoacetate (4.94 g) in 18 mL of benzene[3].
- Catalyst: Add piperidine (110 mg) and acetic acid (360 mg) to facilitate the condensation[3].
- Reaction: Reflux the mixture for 1 hour under azeotropic dehydration using a Dean-Stark apparatus[3].

- Self-Validating Check: The Dean-Stark trap will collect exactly the theoretical yield of water (approx. 0.54 mL for this scale). The cessation of water droplet formation in the trap visually validates the complete conversion of the starting materials.
- Isolation: Wash the reaction mixture with water, dry over anhydrous magnesium sulfate, and distill off the solvent to yield the product as a reddish oil[3].

Quality Control & Analytical Validation

To ensure the integrity of the synthesized **2-chloroethyl 3-oxobutanoate** before deployment in drug discovery workflows, orthogonal analytical techniques must be employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates the molecular weight (164.59 g/mol)[1] and the isotopic distribution characteristic of a single chlorine atom (M and M+2 peaks in a distinct 3:1 ratio).
- 1H-NMR Spectroscopy: Confirms the structural formula. Key diagnostic signals include the methylene protons of the 2-chloroethyl group (multiplets around 3.7 and 4.4 ppm) and the active methylene protons of the acetoacetate core (singlet around 3.5 ppm, integrating for 2H in the keto tautomer).

References

- Source: nih.
- Title: Synthesis of 2-chloroethyl 2-(2-nitrobenzylidene)acetoacetate - PrepChem.
- Source: chemicalbook.
- Source: nih.

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Sources

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- [2. 3-Oxobutyric acid 2-chloroethyl ester | 54527-68-3 \[chemicalbook.com\]](#)
- [3. prepchem.com \[prepchem.com\]](#)
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